molecular formula C17H19N5O2S B12207826 2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12207826
M. Wt: 357.4 g/mol
InChI Key: IKGMQTIRWLMLAF-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl group and further connected to a benzenesulfonamide moiety. The presence of multiple methyl groups adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a suitable phenyl derivative to introduce the phenyl group. The final step involves the sulfonation of the phenyl group to attach the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.

    Reduction: Reduction reactions can convert the tetrazole ring into amines or other nitrogen-containing compounds.

    Substitution: The methyl groups and the sulfonamide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines.

Scientific Research Applications

2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
  • 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine

Uniqueness

2,3,5,6-tetramethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide stands out due to its multiple methyl groups and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

2,3,5,6-tetramethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H19N5O2S/c1-11-8-12(2)14(4)17(13(11)3)25(23,24)19-15-6-5-7-16(9-15)22-10-18-20-21-22/h5-10,19H,1-4H3

InChI Key

IKGMQTIRWLMLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C)C

Origin of Product

United States

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